2-Bromo-p-xylene (CAS: 553-94-6) is a highly versatile halogenated aromatic building block, characterized by a p-xylene core with a single bromine atom at the 2-position. As a clear liquid at room temperature with a boiling point of 199–201 °C and a density of approximately 1.34 g/mL, it offers favorable handling characteristics for both laboratory and industrial-scale synthesis . In procurement and material selection, its primary value lies in its dual utility: it serves as a highly reactive electrophile in palladium-catalyzed cross-coupling reactions and as a precise precursor for regioselective organolithium or Grignard reagents [1]. These attributes make it an essential intermediate in the manufacturing of active pharmaceutical ingredients (APIs), specialty ligands, and advanced polymeric materials where structural precision and process scalability are non-negotiable.
Generic substitution of 2-bromo-p-xylene fundamentally compromises synthetic efficiency and product purity. Attempting to use unbrominated p-xylene as a baseline requires harsh oxidative C-H functionalization, which invariably leads to poly-substituted byproducts and costly purification steps [1]. Substituting with other bromoxylene isomers, such as 4-bromo-m-xylene, destroys the molecular symmetry; during aryne-mediated nucleophilic additions, these asymmetric isomers yield complex mixtures of regioisomers rather than a single pure product [2]. Furthermore, replacing the bromine with chlorine (i.e., 2-chloro-p-xylene) drastically reduces the compound's reactivity in cross-coupling, necessitating elevated reaction temperatures and highly specialized, expensive phosphine ligands to achieve comparable conversions [3].
When subjected to strong bases to form aryne intermediates, 2-bromo-p-xylene generates the highly symmetric 3,6-dimethylbenzyne. Nucleophilic addition to this specific intermediate exclusively yields 2-substituted p-xylenes. In contrast, utilizing asymmetric isomers like 4-bromo-m-xylene produces complex mixtures of regioisomers that require costly downstream chromatographic separation [1].
| Evidence Dimension | Regioisomer purity in aryne nucleophilic addition |
| Target Compound Data | 100% regioselectivity (single 2-substituted p-xylene product) |
| Comparator Or Baseline | Asymmetric isomers (e.g., 4-bromo-m-xylene) yielding complex multi-isomer mixtures |
| Quantified Difference | 100% purity of target regioisomer vs. fractional yield requiring separation |
| Conditions | Aryne generation using strong bases (e.g., potassium amide) |
Eliminates the need for complex isomer separation in the synthesis of high-purity substituted xylenes and API precursors.
Synthesizing 2,5-dimethylbenzenephosphonates directly from p-xylene via oxidative coupling requires expensive silver nitrate and suffers from polyphosphonation and arene self-coupling byproducts. Utilizing 2-bromo-p-xylene as a pre-functionalized precursor enables direct, clean conversion via Grignard or lithiation followed by reaction with diethyl chlorophosphate, completely avoiding over-functionalization [1].
| Evidence Dimension | Reaction byproduct profile and reagent cost |
| Target Compound Data | Clean mono-phosphonation via organometallic intermediate |
| Comparator Or Baseline | p-Xylene (unbrominated baseline) yielding polyphosphonated species |
| Quantified Difference | Complete avoidance of polyphosphonated and self-coupled byproducts; eliminates Ag-based oxidants |
| Conditions | Synthesis of diethyl 2,5-dimethylbenzenephosphonate |
Drastically improves batch reproducibility and lowers reagent costs for industrial scale-up of phosphonated monomers.
In palladium-catalyzed cross-coupling reactions, 2-bromo-p-xylene exhibits superior reactivity compared to its chlorinated analog, 2-chloro-p-xylene. For instance, in the synthesis of diaryl ethers, 2-bromo-p-xylene can be successfully coupled at mild temperatures (e.g., 40 °C) in high yields, whereas aryl chlorides typically require significantly higher thermal energy (≥100 °C) and more specialized dialkylbiaryl phosphine ligands to achieve similar turnover frequencies [1].
| Evidence Dimension | Activation temperature in Pd-catalyzed cross-coupling |
| Target Compound Data | High yield at mild temperatures (40–45 °C) |
| Comparator Or Baseline | 2-Chloro-p-xylene requiring elevated temperatures (≥100 °C) |
| Quantified Difference | ~50–60 °C reduction in required reaction temperature |
| Conditions | Pd-catalyzed Buchwald-Hartwig or Suzuki couplings |
Enables the cross-coupling of thermally sensitive substrates and reduces energy consumption in large-scale pharmaceutical intermediate synthesis.
Directly leveraging its ability to form the symmetric 3,6-dimethylbenzyne intermediate, 2-bromo-p-xylene is the optimal starting material for generating pure 2-substituted p-xylenes without the burden of regioisomer separation [1].
As demonstrated by its clean conversion via Grignard or lithiation, 2-bromo-p-xylene is the preferred precursor for synthesizing diethyl 2,5-dimethylbenzenephosphonate, avoiding the polyphosphonation issues associated with direct p-xylene functionalization [2].
Due to its lower activation barrier compared to 2-chloro-p-xylene, this compound is ideal for Suzuki and Buchwald-Hartwig couplings involving thermally sensitive pharmaceutical intermediates, allowing for high yields at temperatures as low as 40 °C[3].
Irritant